

Technical Application Note: Scalable One-Pot Synthesis of 2-Hydroxy-5-Nitropyridine

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Compound of Interest

Compound Name: 5-Methoxy-2-nitropyridine

CAS No.: 126739-64-8

Cat. No.: B597772

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Executive Summary

This application note details a robust, scalable one-pot protocol for the synthesis of 2-hydroxy-5-nitropyridine (also known as 5-nitro-2-pyridone) via the controlled nitration of 2-hydroxypyridine. This scaffold is a critical intermediate in the development of kinase inhibitors, antibiotics, and antiviral agents.

Unlike multi-step procedures involving diazotization of aminopyridines, this protocol utilizes a direct electrophilic aromatic substitution (EAS) approach. The method prioritizes regioselectivity for the C5 position over the C3 isomer through strict temperature modulation and solvent viscosity control.

Key Performance Indicators:

- Target Purity: >98% (HPLC)
- Typical Yield: 65–75%
- Scale: Adaptable from gram to kilogram scale.

Strategic Analysis & Mechanism

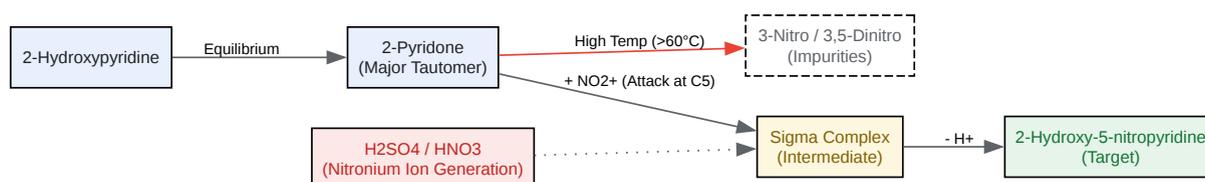
Tautomeric Equilibrium and Reactivity

The success of this synthesis relies on understanding the tautomeric nature of the starting material. 2-Hydroxypyridine exists in equilibrium with its keto-form, 2-pyridone.[1] In solution (especially in polar solvents like

), the 2-pyridone form predominates.

- **The Challenge:** The pyridine ring is electron-deficient, making nitration difficult. However, the oxygen atom in 2-pyridone acts as an electron-donating group (EDG), activating the ring.
- **Regioselectivity:** The ortho (C3) and para (C5) positions relative to the nitrogen are activated. The C5 position is sterically favored and electronically preferred under controlled acidic conditions, whereas higher temperatures or uncontrolled exotherms increase the formation of the C3-nitro isomer and 3,5-dinitro byproducts.

Reaction Pathway Visualization



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Figure 1: Mechanistic pathway highlighting the critical branching point where temperature control dictates regioselectivity between the target C5-nitro product and C3 impurities.

Materials & Equipment

Reagents

| Reagent | Grade | Role | Hazard Note |
|-------------------|-----------------|------------------|------------------------|
| 2-Hydroxypyridine | >98% | Substrate | Irritant |
| Sulfuric Acid () | 98% Conc.[2][3] | Solvent/Catalyst | Corrosive, Dehydrating |
| Nitric Acid () | Fuming (>90%) | Nitrating Agent | Oxidizer, Corrosive |
| Ice/Water | Distilled | Quenching | - |

Equipment

- Jacketted glass reactor or 3-neck round-bottom flask (RBF).
- Mechanical overhead stirrer (Magnetic stirring is insufficient for viscous acid mixtures at scale).
- Internal temperature probe (Thermocouple).
- Addition funnel with pressure-equalization.
- Ice bath or recirculating chiller.

Experimental Protocol

Phase 1: Solvation and Acid Activation

- Setup: Equip a 500 mL 3-neck RBF with a mechanical stirrer, internal thermometer, and an addition funnel. Place the flask in an ice/water bath.
- Solvent Charge: Add 100 mL of concentrated
• Cool to internal temperature
•
- Substrate Addition: Slowly add 20.0 g (0.21 mol) of 2-hydroxypyridine in small portions.

- Critical Control Point: The dissolution is exothermic. Maintain
 - . Ensure complete dissolution before proceeding; the solution should be clear to slightly straw-colored.

Phase 2: Controlled Nitration (The "One-Pot" Reaction)

- Nitration Agent Prep: Charge the addition funnel with 14.0 mL (approx. 1.5 eq) of Fuming
 - .
- Addition: Dropwise add the nitric acid to the sulfuric acid solution.
 - Critical Control Point: Strictly maintain
 - .
 - Why? Exceeding 50°C significantly accelerates the formation of the 3-nitro isomer and dinitro species.
- Reaction Completion: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours.
 - Optional: For stubborn substrates or larger scales, mild heating to 45°C for 1 hour may be required to drive conversion, but monitor by TLC/HPLC to prevent over-nitration.

Phase 3: Quenching and Isolation

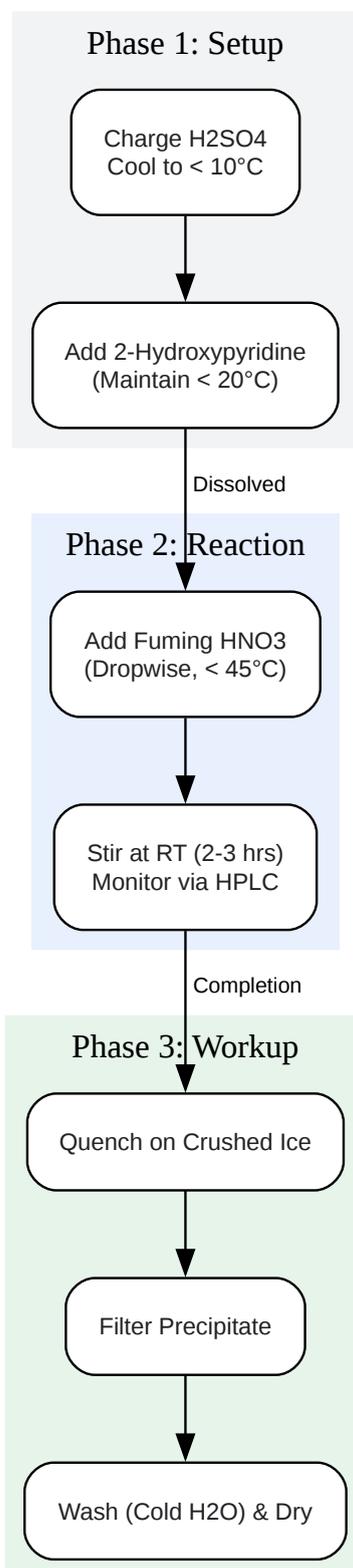
- Quench: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring.
 - Safety: This is highly exothermic. Do not add water to the acid; always add acid mixture to ice.
- Precipitation: The target compound, 2-hydroxy-5-nitropyridine, will precipitate as a light yellow/beige solid.
- Filtration: Filter the suspension through a sintered glass funnel (porosity 3).
- Washing: Wash the filter cake with 3 x 50 mL of cold water to remove residual acid.

- pH Check: Ensure the filtrate pH is neutral (> pH 4) before stopping washes.
- Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Phase 4: Purification (If required)

- Recrystallization: If the presence of the 3-nitro isomer is detected (>2%), recrystallize from hot water or ethanol/water (1:1). The 5-nitro isomer is significantly less soluble in cold water than the 3-nitro isomer, aiding purification.

Process Workflow Diagram



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Figure 2: Step-by-step operational workflow ensuring safety and purity.

Quality Control & Characterization

| Parameter | Specification | Method |
|-----------------|--|------------------------|
| Appearance | Light yellow to beige powder | Visual |
| Melting Point | 188 – 190°C | Capillary Method |
| NMR (DMSO-) | 12.5 (br s, 1H, NH/OH), 8.9 (d, 1H, H6), 8.1 (dd, 1H, H4), 6.5 (d, 1H, H3) | 400 MHz NMR |
| Purity | > 98.0% | HPLC (C18, MeCN/Water) |

NMR Interpretation: The doublet at

6.5 ppm corresponds to the proton at C3, and the doublet at

8.9 ppm corresponds to the proton at C6. The coupling patterns confirm the 2,5-substitution pattern. A shift in the C3 proton would indicate the presence of the 3-nitro isomer.

Troubleshooting & Optimization

- Low Yield / Oiling Out:
 - Cause: Incomplete quenching or insufficient cooling during the quench.
 - Solution: Ensure the acid mixture is poured slowly onto excess ice. If an oil forms, scratch the flask walls to induce crystallization or seed with a pure crystal.
- High 3-Nitro Impurity:
 - Cause: Reaction temperature exceeded 50°C during addition.
 - Solution: Repeat with stricter temperature control. Recrystallize the crude product from boiling water; the 5-nitro isomer precipitates first upon cooling.
- Runaway Exotherm:

- Cause:

added too quickly.

- Solution: Stop addition immediately. Maximize cooling. Do not resume until drops below 20°C.

References

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